molecular formula C14H12N2OS B2697949 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol CAS No. 923862-35-5

1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol

Cat. No.: B2697949
CAS No.: 923862-35-5
M. Wt: 256.32
InChI Key: UDOSIFRCNNSQCV-UHFFFAOYSA-N
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Description

1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure comprising a furan ring, an imidazole ring, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2-furylmethylamine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Furylmethyl)-5-phenyl-1H-imidazole-2-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a furan ring and a thiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c18-14-15-9-13(11-5-2-1-3-6-11)16(14)10-12-7-4-8-17-12/h1-9H,10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOSIFRCNNSQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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